CID 71329941, also known as Pseudouridimycin, is a novel C-nucleoside antibiotic that acts as a selective inhibitor of bacterial RNA polymerase. It exhibits significant activity against both Gram-positive and Gram-negative bacteria. The compound is derived from the actinobacterium Streptomyces sp. ID38640 and is characterized by a unique structure that includes a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to 5'-aminopseudouridine. This compound represents a new class of antibiotics that target bacterial transcription processes, providing an alternative therapeutic option in the face of rising antibiotic resistance .
Pseudouridimycin is classified as a C-nucleoside antibiotic. Its biosynthetic pathway has been elucidated through genetic and biochemical analyses, revealing the involvement of specific gene clusters responsible for its production. The pathway includes various enzymes such as pseudouridine synthases and amide ligases, which play critical roles in the formation of the antibiotic .
The synthesis of Pseudouridimycin involves several key steps within its biosynthetic pathway:
The molecular structure of Pseudouridimycin can be described as follows:
Pseudouridimycin undergoes several chemical reactions during its biosynthesis:
These reactions highlight the intricate biochemical pathways that govern antibiotic production in nature.
The mechanism of action of Pseudouridimycin involves:
This mechanism underscores the potential for Pseudouridimycin to serve as an effective treatment against bacterial infections, particularly those resistant to conventional antibiotics.
Pseudouridimycin exhibits several notable physical and chemical properties:
These properties are essential for understanding how Pseudouridimycin can be effectively utilized in scientific research and clinical applications.
Pseudouridimycin has promising applications in several areas:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7